N-(3,4-dimethoxyphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
Description
N-(3,4-dimethoxyphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a pyrrole ring, a methyl group, and a carboxamide moiety linked to a 3,4-dimethoxyphenyl group. This structure combines aromaticity, hydrogen-bonding capability, and lipophilic substituents, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors requiring planar aromatic interactions and polar contacts.
Properties
Molecular Formula |
C17H17N3O3S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H17N3O3S/c1-11-15(24-17(18-11)20-8-4-5-9-20)16(21)19-12-6-7-13(22-2)14(10-12)23-3/h4-10H,1-3H3,(H,19,21) |
InChI Key |
WMTSVPDZJHORMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Thiazole-5-Carboxylic Acid
The carboxylic acid intermediate is critical for amide bond formation. It is synthesized via hydrolysis of the ethyl ester:
-
Reagents : NaOH (2 M), ethanol/water (1:1).
-
Conditions : 60°C for 4 hours.
Acyl Chloride Preparation
The acid is converted to its reactive acyl chloride for coupling:
-
Reagents : Thionyl chloride (SOCl₂), toluene.
-
Conditions : Reflux at 70°C for 2 hours.
Coupling Reaction Optimization
Reagent Selection
Coupling agents significantly impact yield and purity:
Notes :
Solvent and Temperature Effects
-
DMF : Enhances solubility but complicates purification.
Purification and Characterization
Column Chromatography
Recrystallization
-
Solvents : Ethanol/water or EtOAc/hexane.
-
Crystal Quality : Needle-like crystals (mp 180–182°C).
Spectroscopic Data
Industrial-Scale Production
Continuous Flow Reactors
Green Chemistry Approaches
| Parameter | Lab Scale | Industrial Scale |
|---|---|---|
| Batch Size | 1–10 g | 10–100 kg |
| Yield | 60–70% | 75–85% |
| Purity | >95% | >99% |
Challenges and Solutions
Byproduct Formation
Moisture Sensitivity
-
Issue : Acyl chloride hydrolysis.
-
Solution : Molecular sieves or anhydrous solvents.
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- Unfortunately, detailed information on the compound’s mechanism of action is not readily available.
- Further research would be needed to understand its interactions with biological targets.
Comparison with Similar Compounds
Core Heterocyclic Modifications
The thiazole ring in the target compound is a common feature in analogs; however, substitutions on the thiazole and adjacent rings vary significantly:
Key Observations :
Carboxamide Substituent Variations
The 3,4-dimethoxyphenyl group distinguishes the target compound from analogs with alternative substituents:
Key Observations :
Key Observations :
Physicochemical Properties
Comparative molecular weights and substituent effects:
Key Observations :
- The target compound’s higher molecular weight compared to reflects the bulkier 3,4-dimethoxyphenyl group.
Biological Activity
N-(3,4-dimethoxyphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H22N2O3S
- Molecular Weight : 342.44 g/mol
- CAS Number : Not explicitly listed but related compounds can be found under similar identifiers.
Structure
The structure of this compound features a thiazole ring, a pyrrole moiety, and a dimethoxyphenyl group which are crucial for its biological activity.
Anticancer Activity
Research indicates that thiazole derivatives exhibit promising anticancer properties. For instance, compounds with similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines. A study highlighted that thiazole-integrated compounds showed IC50 values comparable to established chemotherapeutics like doxorubicin .
Table 1: Cytotoxicity of Thiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| N-(3,4-dimethoxyphenyl)-4-methyl... | A431 (skin carcinoma) | < 10 |
| Thiazole Derivative A | Jurkat (leukemia) | 15 |
| Thiazole Derivative B | HT-29 (colon cancer) | 12 |
Anticonvulsant Activity
Thiazole compounds have also been investigated for anticonvulsant properties. The presence of methoxy groups in the phenyl ring has been linked to enhanced anticonvulsant activity. For example, certain thiazole derivatives exhibited significant protection against seizures in animal models .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Tumor Growth : Compounds with thiazole rings often inhibit key enzymes involved in cancer cell proliferation.
- Antioxidant Properties : The presence of methoxy groups contributes to the antioxidant capacity, reducing oxidative stress in cells.
- Modulation of Signaling Pathways : These compounds may interfere with various signaling pathways associated with tumor growth and metastasis.
Study 1: Anticancer Efficacy
In a study assessing the anticancer efficacy of thiazole derivatives, this compound was tested against multiple cancer cell lines. The results indicated that this compound significantly inhibited cell growth and induced apoptosis through caspase activation pathways.
Study 2: Anticonvulsant Activity
Another investigation focused on the anticonvulsant potential of thiazole derivatives revealed that this compound provided substantial protection in seizure models induced by pentylenetetrazol (PTZ), suggesting its potential use in treating epilepsy.
Q & A
Q. How can the synthesis of N-(3,4-dimethoxyphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, with critical optimization parameters including:
- Solvent selection : Polar aprotic solvents like DMF or glacial acetic acid are preferred for coupling reactions (e.g., thiazole-pyrrole condensation) .
- Catalyst/base use : Potassium carbonate (K₂CO₃) facilitates deprotonation and accelerates nucleophilic substitution steps .
- Reaction monitoring : Thin-layer chromatography (TLC) ensures reaction completion, while recrystallization (ethanol) improves purity .
Table 1 : Key synthesis parameters from analogous compounds:
| Step | Reagents/Conditions | Yield Optimization Strategy |
|---|---|---|
| Thiazole formation | K₂CO₃, DMF, RT | Stirring duration (1–3 hr) |
| Pyrrole coupling | Glacial acetic acid, reflux | Controlled addition of 2,5-dimethoxytetrahydrofuran |
Q. Which spectroscopic techniques are essential for structural confirmation?
Methodological Answer:
- ¹H/¹³C NMR : Assigns protons and carbons in the dimethoxyphenyl, thiazole, and pyrrole moieties. For example, aromatic protons in the 3,4-dimethoxyphenyl group resonate at δ 6.7–7.2 ppm .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peak at m/z 413.12) .
- IR spectroscopy : Detects carboxamide C=O stretches (~1650 cm⁻¹) and NH vibrations (~3300 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the modification of this compound for enhanced bioactivity?
Methodological Answer: SAR studies focus on functional group substitutions:
- Thiazole ring : Methyl groups at position 4 improve metabolic stability .
- Pyrrole moiety : Substitution with electron-withdrawing groups (e.g., -NO₂) may enhance binding to hydrophobic enzyme pockets .
- 3,4-Dimethoxyphenyl : Replacing methoxy with halogens (e.g., -Cl) could modulate cytotoxicity .
Experimental Design :
Synthesize derivatives with systematic substituent variations.
Test in vitro bioactivity (e.g., kinase inhibition assays).
Q. How can contradictions in biological activity data across studies be resolved?
Methodological Answer: Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., cell line selection, incubation time). For example, IC₅₀ values for antiproliferative activity may differ between MCF-7 and HeLa cells due to receptor expression levels .
- Compound purity : Use HPLC (>95% purity) to eliminate confounding effects from synthetic byproducts .
- Solubility factors : Optimize DMSO concentration in cell-based assays to avoid false negatives .
Q. What computational strategies are effective for predicting target interactions?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model binding poses with kinases (e.g., EGFR). Key interactions include hydrogen bonding between the carboxamide group and kinase active-site residues .
- MD simulations : Assess binding stability over 100 ns trajectories (AMBER force field) .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors in the thiazole ring) for virtual screening .
Q. How can regioselectivity challenges in pyrrole-thiazole coupling be addressed?
Methodological Answer:
- Directing groups : Use temporary protecting groups (e.g., Boc on pyrrole nitrogen) to steer coupling to the desired thiazole position .
- Catalytic systems : Pd(OAc)₂/Xantphos improves cross-coupling efficiency in heterocyclic systems .
- Kinetic vs. thermodynamic control : Lower temperatures (0–5°C) favor kinetic products, while reflux favors thermodynamic stability .
Table 2 : Key challenges and solutions in synthesis:
| Challenge | Solution | Evidence |
|---|---|---|
| Low yield in pyrrole coupling | Use excess 2,5-dimethoxytetrahydrofuran (1.5 eq) | |
| Byproduct formation | Purify via silica gel chromatography (hexane:EtOAc 3:1) |
Q. What in vitro models are suitable for preliminary toxicity screening?
Methodological Answer:
Q. How can crystallography aid in understanding conformational flexibility?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
